Methyl 6-chloro-2-fluoro-3-formylbenzoate

Vue d'ensemble

Description

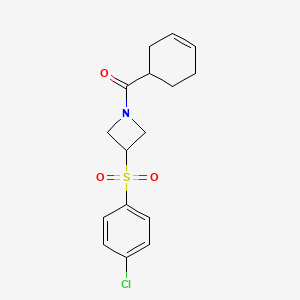

“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is a chemical compound with the CAS Number: 1002106-09-3 . It has a molecular weight of 216.6 and its IUPAC name is methyl 6-chloro-2-fluoro-3-formylbenzoate .

Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-2-fluoro-3-formylbenzoate” is 1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is a solid, semi-solid, liquid, or lump . It should be stored in a dry place at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

Methyl 6-chloro-2-fluoro-3-formylbenzoate and its derivatives are often used in the synthesis of complex organic compounds. For instance, its analogs were utilized in the multi-step synthesis of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, revealing weak antiovulatory action (Campaigne & Kim, 1983). Moreover, methods involving nucleophilic aromatic substitution and carbonylation using similar compounds resulted in efficient production of related benzoic acid derivatives, suitable for large-scale preparations (Daniewski et al., 2002).

Magnetic Resonance Studies

The compound and its related structures have been subject to proton and fluorine magnetic resonance studies, providing insights into their intramolecular interactions and steric effects, which are crucial for understanding the chemical behavior of fluorinated compounds (Schaefer et al., 1977).

Functionalization and Applications in Imaging

Methyl 6-chloro-2-fluoro-3-formylbenzoate's derivatives are also pivotal in the synthesis of novel potential PET cancer imaging agents, emphasizing their significance in medical diagnostics and research (Wang et al., 2006). The functionalization of related benzaldehydes has led to the discovery of compounds with various forms and tautomers, expanding the scope of chemical diversity and potential applications (Aksjonova et al., 2012).

Radiochemistry and Radiosynthesis

The compound's fluorinated derivatives are instrumental in radiochemistry, such as in the development of radiopharmaceuticals like 6-fluoro-l-DOPA for PET, highlighting its role in advancing diagnostic medicine and treatment monitoring (Wagner et al., 2009).

Herbicide and Drug Discovery

Additionally, methyl 6-chloro-2-fluoro-3-formylbenzoate serves as an intermediate in the synthesis of herbicides and pharmaceutical compounds, demonstrating its versatility and importance in agriculture and healthcare sectors (Yu, 2002).

Safety and Hazards

“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

methyl 6-chloro-2-fluoro-3-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXOIMHDZEQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-2-fluoro-3-formylbenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)

![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)